molecular formula C9H17N B145648 Allylcyclohexylamine CAS No. 6628-00-8

Allylcyclohexylamine

Cat. No.: B145648
CAS No.: 6628-00-8
M. Wt: 139.24 g/mol
InChI Key: SQGBZKZDUMBTIJ-UHFFFAOYSA-N
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Description

Allylcyclohexylamine: is an organic compound containing both allyl and cyclohexyl functional groups in its chemical structure. It is a colorless to light yellow liquid with a characteristic amine odor. The molecular formula of this compound is C9H17N, and its molecular weight is 139.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylcyclohexylamine can be synthesized through the reaction of cyclohexylamine and allyl halohydrocarbon (such as allyl chloride). The reaction typically requires the presence of an alkaline catalyst, such as sodium hydroxide . The general reaction scheme is as follows: [ \text{C}6\text{H}{11}\text{NH}_2 + \text{CH}_2=\text{CHCH}_2\text{Cl} \rightarrow \text{C}6\text{H}{11}\text{NHCH}_2\text{CH}=\text{CH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Allylcyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism of action of allylcyclohexylamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the target and the context of the application .

Comparison with Similar Compounds

    Cyclohexylamine: An organic compound with a similar cyclohexyl group but without the allyl group.

    N-Allylaniline: Contains an allyl group attached to an aniline structure.

    N-Allylpiperidine: Similar to allylcyclohexylamine but with a piperidine ring instead of a cyclohexyl ring.

Uniqueness: this compound is unique due to the presence of both allyl and cyclohexyl functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in a wide range of chemical reactions and its utility in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N-prop-2-enylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2,9-10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGBZKZDUMBTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216476
Record name N-Allylcyclohexylamine
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Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-00-8
Record name N-2-Propen-1-ylcyclohexanamine
Source CAS Common Chemistry
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Record name N-Allylcyclohexylamine
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Record name Allylcyclohexylamine
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Record name N-Allylcyclohexylamine
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Record name N-allylcyclohexylamine
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Record name N-ALLYLCYCLOHEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the thermal decomposition behavior of Allylcyclohexylamine?

A1: this compound undergoes unimolecular thermal decomposition in the gas phase, producing cyclohexylimine and propene. This reaction follows first-order kinetics and is largely independent of pressure, suggesting a concerted mechanism involving a six-membered cyclic transition state. [, ] This behavior is analogous to the decomposition of similar compounds like allyl ethyl ether and but-3-enoic acid. []

Q2: How does the structure of this compound relate to its reactivity in thermal decomposition?

A2: Studies comparing the thermal decomposition of diallylamine, triallylamine, and this compound reveal the influence of substituents on the reaction rate. [] While all three compounds decompose via a six-membered cyclic transition state, the specific substituents attached to the nitrogen atom impact the activation energy and rate constant. This suggests a non-synchronous bond breaking and formation process during the decomposition. []

Q3: Can this compound be used as a building block in organic synthesis?

A3: Yes, this compound can act as a starting material for synthesizing complex molecules. For example, it reacts with N-iodosuccinimide (NIS) to yield decahydroquinoline derivatives via a 6-endo cyclization process. [] Interestingly, the stereochemistry of the starting material influences the reaction pathway, highlighting the importance of structural considerations in synthetic applications. []

Q4: Does this compound participate in reactions with organometallic complexes?

A4: this compound reacts with bis(η5:η1-pentafulvene)titanium complexes, resulting in the selective formation of monoazabutadiene titanium complexes. [] This reaction involves both N–H and C–H bond activation, demonstrating the compound's versatility in organometallic chemistry. [] The specific reactivity can be tuned by modifying the electronic and steric properties of the titanium complex. []

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